molecular formula C7H13ClO2S B2381661 2-Cyclopentylethane-1-sulfonyl chloride CAS No. 405219-36-5

2-Cyclopentylethane-1-sulfonyl chloride

Cat. No. B2381661
M. Wt: 196.69
InChI Key: WNRZSSJJNUQKAX-UHFFFAOYSA-N
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Description

2-Cyclopentylethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 405219-36-5 . It has a molecular weight of 196.7 . The IUPAC name for this compound is 2-cyclopentylethanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 2-Cyclopentylethane-1-sulfonyl chloride is 1S/C7H13ClO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride, a category that includes 2-cyclopentylethane-1-sulfonyl chloride, is utilized in solid-phase organic synthesis (SPOS) for creating heterocyclic compounds like 1,3-oxazolidin-2-ones. These compounds exhibit broad antibacterial activity, making them targets for drug development (Holte, Thijs, & Zwanenburg, 1998).

Catalytic Meta Sulfonation

2-Cyclopentylethane-1-sulfonyl chloride is involved in the catalytic meta sulfonation of 2-phenylpyridines. This process, using (arene)ruthenium(II) complexes, enables the selective formation of sulfones, useful in various chemical syntheses (Saidi et al., 2011).

Cycloaddition Reactions

In sulfa-Staudinger cycloadditions, the electronic effect of the α-substituents of sulfonyl chlorides, including 2-cyclopentylethane-1-sulfonyl chloride, dictates the annuloselectivity and stereoselectivity of the reaction. This influences the synthesis of β-sultams and thiadiazinane dioxides, compounds of interest in organic chemistry (Yang, Chen, & Xu, 2015).

N-Sulfonylamine Cycloadditions

N-Sulfonylamine, derived from sulfonyl chlorides like 2-cyclopentylethane-1-sulfonyl chloride, is used in [2+4] cycloadditions. This process yields compounds such as cycloadducts and bissulfamoylated dienes, which are significant in advanced organic syntheses (Tornus & Schaumann, 1996).

Aliphatic Sulfonamide Synthesis

2-Cyclopentylethane-1-sulfonyl chloride can be activated by silyl radicals for the synthesis of aliphatic sulfonamides. This method is advantageous in medicinal chemistry, allowing for the synthesis of complex molecules like cyclobutyl-spirooxindoles (Hell et al., 2019).

Arylsulfanylphenol Formation

This compound acts as a partner in the formation of 2-arylsulfanylphenols, a reaction involving dehydrogenation of cyclohexanones. This process is vital in constructing new C–S bonds, a key step in organic synthesis (Chen et al., 2014).

Visible-Light-Mediated Radical Additions

In photocatalysis, sulfonyl chlorides including 2-cyclopentylethane-1-sulfonyl chloride, are used in visible-light-mediated radical additions. This is crucial for synthesizing structurally diverse sulfonylated compounds, such as fluorenes and pyrroloindoles, with applications in photoelectronic materials and medicinal chemistry (Pagire, Kumagai, & Shibasaki, 2020).

Tandem Radical Addition and Cyclization

The compound is instrumental in tandem radical addition/1,5-hydrogen atom transfer/cyclization cascades, leading to the synthesis of sulfonyl-functionalized dihydrobenzofurans. This process is catalyzed by visible light or solar radiation, showcasing its eco-friendly potential (Li et al., 2022).

Safety And Hazards

2-Cyclopentylethane-1-sulfonyl chloride is classified as a dangerous substance. It has a hazard class of 8 and its UN number is 3265 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required . It should be handled under inert gas .

properties

IUPAC Name

2-cyclopentylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRZSSJJNUQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylethane-1-sulfonyl chloride

CAS RN

405219-36-5
Record name 2-cyclopentylethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dimethylformamide (5 drops) was added over 1 minute to a stirred solution of 2-(cyclopentyl)ethylsulfonic acid sodium salt (1 5.5 g, 87.5 mmol) in thionyl chloride (60 ml) under a nitrogen atmosphere. The reaction mixture was stirred under reflux for 5 hours and was then cooled to room temperature and concentrated under vacuum. The residue was suspended in toluene (100 ml) and then concentrated under vacuum. The residue was dissolved in a mixture of ethyl acetate (150 ml) and water (150 ml) and the organic phase was separated. The aqueous phase was extracted with ethyl acetate (100 ml) and the combined organic extracts were washed with brine (3×100 ml), dried (magnesium sulfate) and evaporated to give the title compound as a brown oil (14.1 g), Rf 0.5 (pentane/ethyl acetate 95:5).
Name
2-(cyclopentyl)ethylsulfonic acid sodium salt
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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